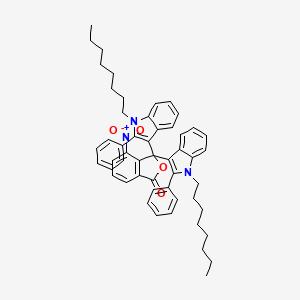![molecular formula C11H9N3O5 B14654428 (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a dinitrophenyl group attached to a penta-2,4-dienal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal typically involves the reaction of 2,4-dinitroaniline with a suitable aldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds or non-covalent interactions, leading to changes in the target molecule’s function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienone
- (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienamine
Uniqueness
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H9N3O5 |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
(2E,4E)-5-(2,4-dinitroanilino)penta-2,4-dienal |
InChI |
InChI=1S/C11H9N3O5/c15-7-3-1-2-6-12-10-5-4-9(13(16)17)8-11(10)14(18)19/h1-8,12H/b3-1+,6-2+ |
InChI-Schlüssel |
BKAXRHZDPTUAIN-DHWRHDBVSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/C=C/C=C/C=O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


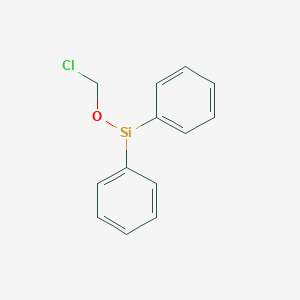
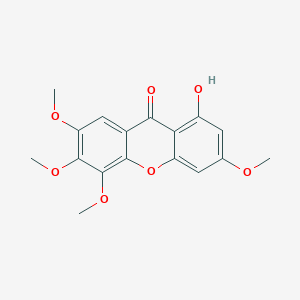

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
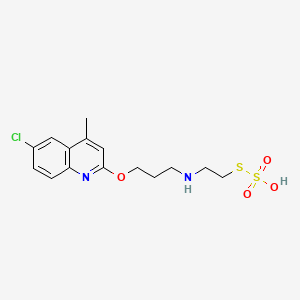
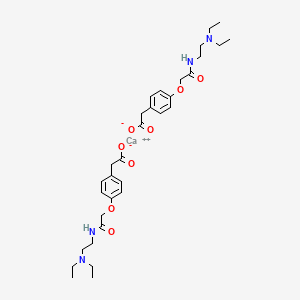


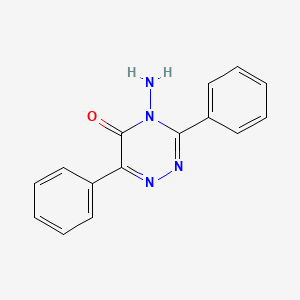
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
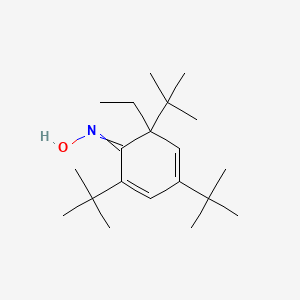
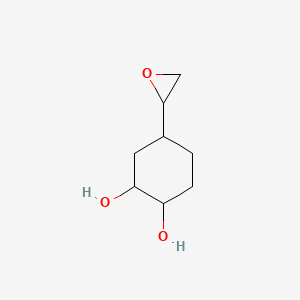
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
